molecular formula C2H4Br2 B144223 1,2-Dibromo-(1,1,2,2-2H4)ethane CAS No. 22581-63-1

1,2-Dibromo-(1,1,2,2-2H4)ethane

Cat. No.: B144223
CAS No.: 22581-63-1
M. Wt: 191.89 g/mol
InChI Key: PAAZPARNPHGIKF-LNLMKGTHSA-N
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Description

1,2-Dibromo-(1,1,2,2-2H4)ethane, also known as this compound, is a useful research compound. Its molecular formula is C2H4Br2 and its molecular weight is 191.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

Research by Weigert et al. (1970) utilized nuclear magnetic resonance (NMR) spectroscopy to determine the conformational equilibria and rates of conformational interconversion of halogenated ethanes, including 1,2-dibromo-(1,1,2,2-2H4)ethane. This study provides insights into the ground-state energies and barriers for internal rotation of these substances, which is crucial for understanding their chemical behavior and stability (Weigert, Winstead, Garrels, & Roberts, 1970).

Aliphatic and Aromatic Halocarbons in Drinking Water

Strubel and Grummt (1987) investigated the presence of halogenated ethanes and ethenes in drinking water, including 1,2-dibromoethane. Their research focused on the formation of these compounds during water chlorination and their commercial importance. This study contributes to understanding the potential environmental and health impacts of these substances in water sources (Strubel & Grummt, 1987).

Glutathione-Mediated Binding of Dibromoalkanes to DNA

Inskeep and Guengerich (1984) explored the DNA binding properties of dibromoalkanes, including this compound. They discovered that this binding is mediated by glutathione S-transferase, emphasizing the biochemical interactions and potential implications of these compounds in genetic material (Inskeep & Guengerich, 1984).

Biodegradation in Groundwater

Hatzinger et al. (2015) studied the aerobic biodegradation of 1,2-dibromoethane in groundwater. Their research aimed to enhance the degradation of this compound using ethane or propane and inorganic nutrients, providing a potential approach for in situ remediation of contaminated groundwater (Hatzinger, Streger, & Begley, 2015).

Synthesis and Separation

Liu Qiao-yun (2004) researched the synthesis of 1-bromo-2-(p-nitrophenoxy)ethane using this compound. The study focused on the separation and solubility properties of the compounds formed in this reaction, demonstrating the utility of this dibromoethane in organic synthesis (Liu Qiao-yun, 2004).

Safety and Hazards

1,2-Dibromo-(1,1,2,2-2H4)ethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a known carcinogen, with pre-1977 exposure levels ranking it as the most carcinogenic substance on the HERP Index . The effects on people of breathing high levels are not known, but animal studies with short-term exposures to high levels caused depression and collapse, indicating effects on the brain .

Properties

IUPAC Name

1,2-dibromo-1,1,2,2-tetradeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAZPARNPHGIKF-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177104
Record name 1,2-Dibromo-(1,1,2,2-2H4)ethane
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Molecular Weight

191.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22581-63-1
Record name Ethane-1,1,2,2-d4, 1,2-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22581-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-(1,1,2,2-2H4)ethane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromo-(1,1,2,2-2H4)ethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-[1,1,2,2-2H4]ethane
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Q & A

Q1: What is the significance of synthesizing 1,2-dibromoethane-d4 with high isotopic purity?

A1: High isotopic purity of deuterated compounds like 1,2-dibromoethane-d4 is crucial for several reasons. Primarily, it allows for accurate tracing of isotopic labels in chemical reactions and metabolic studies. For instance, the synthesis of formaldehyde-d2 from 1,2-dibromoethane-d4 helped confirm that the hydrogen atoms forming acetic acid during dialdehyde fission originate from the glycol's hydroxylic groups []. High isotopic purity also minimizes interference in spectroscopic analyses, enabling clearer interpretation of results.

Q2: How is 1,2-dibromoethane-d4 synthesized?

A2: 1,2-dibromoethane-d4 can be synthesized by reacting acetylene-d2 with hydrogen bromide. This reaction proceeds efficiently both thermally and photochemically, yielding the desired product with high deuterium incorporation (99+%) []. The synthesis of acetylene-d2, the precursor for 1,2-dibromoethane-d4, is a separate process, usually involving deuterium exchange reactions.

Q3: Can you elaborate on the use of 1,2-dibromoethane-d4 in understanding molecular dynamics?

A3: 1,2-dibromoethane-d4 serves as a useful solvent in Nuclear Magnetic Resonance (NMR) studies to investigate the molecular dynamics of other molecules. For example, researchers used 1,2-dibromoethane-d4 to study the proton spin-lattice relaxation rate of 1,2-dibromoethane itself []. By analyzing the relaxation rates at different temperatures, they determined the molecular reorientation time and activation energies for intra- and intermolecular relaxation processes. This information provides insights into the rotational dynamics and interactions of 1,2-dibromoethane molecules in solution.

Q4: Are there alternative synthesis routes for deuterated ethylenediamine compounds?

A4: Yes, besides using 1,2-dibromoethane-d4 as a precursor, researchers have developed an alternative synthesis route for a deuterated ethylenediamine derivative, specifically N1-tritylethane-1,1,2,2-d4-1,2-diamine. This method utilizes ethylene oxide-d4 as the starting material and proceeds through a three-step synthesis with a combined yield of 68-76% []. This alternative route offers another approach for accessing specifically deuterated ethylenediamine building blocks for various research applications.

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